Methyl 2-(1,3-dimethyl-1H-pyrazol-4-yl)propanoate
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Overview
Description
Methyl 2-(1,3-dimethyl-1H-pyrazol-4-yl)propanoate is an organic compound with the molecular formula C9H14N2O2 It is a derivative of pyrazole, a five-membered aromatic heterocycle containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(1,3-dimethyl-1H-pyrazol-4-yl)propanoate typically involves the reaction of 1,3-dimethyl-1H-pyrazole with a suitable esterifying agent. One common method is the esterification of 1,3-dimethyl-1H-pyrazole-4-carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(1,3-dimethyl-1H-pyrazol-4-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using halogens in the presence of a Lewis acid catalyst.
Major Products
Oxidation: 1,3-dimethyl-1H-pyrazole-4-carboxylic acid.
Reduction: 1,3-dimethyl-1H-pyrazole-4-ylpropanol.
Substitution: Various substituted pyrazole derivatives depending on the electrophile used.
Scientific Research Applications
Methyl 2-(1,3-dimethyl-1H-pyrazol-4-yl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-(1,3-dimethyl-1H-pyrazol-4-yl)propanoate depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The pyrazole ring is known to interact with biological macromolecules through hydrogen bonding and π-π interactions, influencing the compound’s activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(1H-pyrazol-4-yl)propanoate
- Ethyl 2-(1,3-dimethyl-1H-pyrazol-4-yl)propanoate
- Methyl 2-(1,3-dimethyl-1H-pyrazol-5-yl)propanoate
Uniqueness
Methyl 2-(1,3-dimethyl-1H-pyrazol-4-yl)propanoate is unique due to the specific substitution pattern on the pyrazole ring, which can significantly influence its chemical reactivity and biological activity. The presence of two methyl groups at positions 1 and 3 of the pyrazole ring can enhance its lipophilicity and potentially improve its ability to cross biological membranes.
Properties
Molecular Formula |
C9H14N2O2 |
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Molecular Weight |
182.22 g/mol |
IUPAC Name |
methyl 2-(1,3-dimethylpyrazol-4-yl)propanoate |
InChI |
InChI=1S/C9H14N2O2/c1-6(9(12)13-4)8-5-11(3)10-7(8)2/h5-6H,1-4H3 |
InChI Key |
PIDWVAKTCFIJBK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1C(C)C(=O)OC)C |
Origin of Product |
United States |
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